4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
Description
The compound 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted with methyl groups at positions 4 and 6, a sulfanyl-linked 2-oxoethyl moiety, and a coumarin (2-oxo-2H-chromen-3-yl) group. Its structural complexity arises from the integration of sulfur-containing thioether linkages, electron-withdrawing nitrile and carbonyl groups, and the fused aromatic coumarin system. Such structural motifs are common in bioactive molecules, particularly those targeting antimicrobial or anticancer pathways .
Properties
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-11-7-12(2)21-18(15(11)9-20)25-10-16(22)14-8-13-5-3-4-6-17(13)24-19(14)23/h3-8H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZDSFBJJYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the chromenyl ethyl sulfanyl intermediate, followed by its reaction with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The reaction conditions typically involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, chromenyl compounds, and sulfanyl intermediates. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The chromenone structure is known for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The presence of the pyridine ring may enhance these effects through mechanisms involving apoptosis induction and cell cycle arrest .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The presence of the sulfanyl group may contribute to the radical scavenging activity, making it a candidate for further research in nutraceutical applications .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes relevant in disease pathways. For instance, studies have shown that certain chromenone derivatives can act as inhibitors of enzymes involved in inflammation and cancer progression. This suggests that 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile could be explored as a therapeutic agent targeting these pathways .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry as a building block for synthesizing novel materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to develop polymers that incorporate this compound for applications in coatings and composites .
Photonic Applications
Due to its chromophoric nature, this compound can be employed in photonic devices. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light efficiently and convert it into electrical energy. This application could lead to advancements in sustainable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthesis yields, and biological activities:
[2-Oxo-2-(2-Oxo-2H-Chromen-3-yl)Ethyl]-4-{1-[2-Oxo-2-(2-Oxo-2H-Chromen-3-yl)Ethyl]Pyridin-1-ium-4-yl}Pyridin-1-ium Dibromide (5c)
- Structure : Contains dual coumarin-linked pyridinium moieties with bromide counterions.
- Properties :
- Molecular weight: 690.33 g/mol
- Yield: 93%
- Melting point: >300°C (decomposition)
- Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans), attributed to the synergistic effects of cationic pyridinium and hydrophobic coumarin groups .
[2-(1-Benzofuran-2-yl)-2-Oxoethyl]-4-{1-[2-(1-Benzofuran-2-yl)-2-Oxoethyl]Pyridin-1-ium-4-yl}Pyridin-1-ium Dibromide (5d)
- Structural distinction : Replaces coumarin with benzofuran rings.
- Properties :
2-{[2-Oxo-2-(2-Thienyl)Ethyl]Sulfanyl}-4,6-Di(2-Thienyl)Nicotinonitrile
- Structure : Features thiophene substituents instead of coumarin and methyl groups.
1-(3-Ethylphenyl)-4,6-Dimethyl-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile
- Structure : Lacks sulfanyl and coumarin groups but includes an ethylphenyl substituent.
- Properties: Molecular weight: 252.31 g/mol Crystallography: Dihedral angle of 85.33° between pyridine and benzene rings, reducing planarity and altering intermolecular interactions (C–H···O packing) .
Comparative Data Table
Key Findings and Implications
Coumarin vs. Benzofuran/Thiophene : The coumarin group in 5c enhances antimicrobial activity compared to benzofuran (5d) or thiophene derivatives, likely due to improved hydrophobic interactions and planar aromatic stacking .
Cationic Pyridinium Moieties : Quaternary ammonium groups (as in 5c) increase solubility and microbial membrane disruption, critical for antimicrobial efficacy .
Stereoelectronic Effects : Thiophene substituents () introduce sulfur-mediated electronic effects, favoring applications in materials science over biology .
Structural Rigidity: Non-planar substituents (e.g., ethylphenyl in ) reduce crystallinity but enable unique intermolecular interactions, influencing drug-receptor binding .
Biological Activity
4,6-Dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyridine and chromene derivatives. The synthetic pathway may include reactions such as nucleophilic substitutions and cyclization processes, often utilizing reagents that facilitate the formation of the sulfanyl group and carbonitrile functionalities.
Antimicrobial Properties
Recent studies have indicated that derivatives of chromeno[3,2-c]pyridines exhibit significant antimicrobial activities. For instance, compounds similar to 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine have shown effectiveness against various bacterial strains. In vitro tests demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
Research has also highlighted the anticancer properties of related compounds. A study focusing on chromeno[3,2-c]pyridines reported their ability to induce apoptosis in cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and proteasomes.
Neuroprotective Effects
In neuropharmacological studies, certain derivatives have shown promise as neuroprotective agents. They were found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions like depression and Parkinson's disease.
Case Studies
Q & A
Q. Q1. What are the key challenges in synthesizing 4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: Synthesis requires precise control of sulfanyl group introduction and coumarin moiety coupling. Multi-step protocols involving nucleophilic substitution (for sulfanyl linkage) and Friedel-Crafts acylation (for coumarin attachment) are common . Reaction optimization includes:
Q. Q2. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyridine protons (δ 7.8–8.5 ppm) and coumarin carbonyl (δ 165–170 ppm). Sulfanyl-linked CH₂ groups appear as triplets (δ 3.5–4.0 ppm) .
- IR : Confirm nitrile stretch (ν ~2220 cm⁻¹) and coumarin lactone (ν ~1720 cm⁻¹) .
- Cross-validation : Compare experimental data with DFT-simulated spectra (e.g., Gaussian 16/B3LYP/6-311++G**) .
Q. Q3. What computational tools are recommended for predicting physicochemical properties (logP, solubility) of this compound?
Methodological Answer:
- logP : Use Molinspiration or ACD/Labs software, accounting for polar groups (nitrile, sulfanyl) and aromatic bulk .
- Solubility : Predict via COSMO-RS models, noting poor aqueous solubility (logS < -4) due to hydrophobic coumarin and pyridine moieties. Add co-solvents (DMSO <10%) for in vitro assays .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfanyl-coumarin-pyridine scaffold?
Methodological Answer:
- Analog synthesis : Replace coumarin with flavone (2-phenylchromen-4-one) or vary methyl groups on pyridine .
- Activity assays : Screen against kinase targets (e.g., CDK2) using fluorescence polarization. Compare IC₅₀ values with control inhibitors .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. Q5. What strategies resolve contradictions in reported biological activity data for similar pyridine-carbonitrile derivatives?
Methodological Answer:
- Meta-analysis : Aggregate data from PubChem and ChEMBL, filtering by assay type (e.g., cell-free vs. cell-based) .
- Reproducibility checks : Re-test compounds under standardized conditions (e.g., 10% FBS in DMEM, 48h incubation) .
- Mechanistic studies : Use SPR or ITC to validate target binding affinity, ruling out assay artifacts .
Q. Q6. How can crystallographic data inform the design of derivatives with improved metabolic stability?
Methodological Answer:
- X-ray diffraction : Resolve π-stacking between pyridine and coumarin rings (distance ~3.5 Å), suggesting susceptibility to CYP3A4 oxidation .
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the coumarin 6-position to block metabolic hotspots .
- In silico docking : Simulate CYP3A4 binding using AutoDock Vina; prioritize derivatives with reduced active site complementarity .
Q. Q7. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : Treat cancer cell lines (e.g., MCF-7) and perform RNA-seq to identify dysregulated pathways (e.g., Wnt/β-catenin) .
- Molecular dynamics : Simulate compound binding to β-catenin (PDB: 1JDH) over 100 ns; analyze hydrogen bond occupancy with key residues (Asn426, Lys435) .
- In vivo validation : Use zebrafish xenograft models to assess tumor growth inhibition (dose: 10 mg/kg, IV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
